N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide

Enzyme kinetics Streptomyces elastase Substrate specificity

Researchers requiring a single, reliable chromogenic substrate to monitor elastase-like activity from diverse or unknown sources often face cross-reactivity issues with standard tripeptide substrates. Suc-Ala-Ala-Val-Ala-pNA solves this by offering broad, high-efficiency reactivity with pancreatic elastase, neutrophil elastase, and subtilisin. - Delivers a 12-fold higher kcat/Km for Streptomyces sp. P-3 elastase vs. Suc-Ala-Ala-Pro-Ala-pNA. - Supplied as ≥98% pure powder, soluble in DMF (10 mg/mL, clear, colorless), eliminating NH4OH interference. - Extended tetrapeptide structure enables superior orientation in solid-phase assays and HNE sensor development.

Molecular Formula C24H34N6O9
Molecular Weight 550.6 g/mol
CAS No. 108322-03-8
Cat. No. B035250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
CAS108322-03-8
Molecular FormulaC24H34N6O9
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)
InChIKeyIYHHIHIBYVIDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide Overview


N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide (Suc-Ala-Ala-Val-Ala-pNA) is a synthetic tetrapeptide chromogenic substrate for proteases, primarily elastase and subtilisin . It belongs to the Suc-X-Y-Ala-pNA family, which has been extensively characterized for porcine pancreatic elastase (PPE) kinetics [1]. The compound exhibits ≥98% purity (TLC), is supplied as a powder, and is soluble in DMF (10 mg/mL) with recommended storage at −20°C .

Chromogenic tetrapeptide substrate for elastase and subtilisin proteases
DMF-soluble format supports neutral-assay preparation
Supplied as powder; store at −20°C for long-term stability

Why Suc-Ala-Ala-Val-Ala-pNA Cannot Be Substituted


Substitution with in-class compounds such as Suc-Ala-Ala-Ala-pNA or MeOSuc-Ala-Ala-Pro-Val-pNA is not functionally equivalent due to marked differences in catalytic efficiency and enzyme specificity [1]. Suc-Ala-Ala-Ala-pNA is a suboptimal substrate for granulocyte elastase , while MeOSuc-Ala-Ala-Pro-Val-pNA, though sensitive for human neutrophil elastase (HNE), exhibits distinct kinetic profiles and stability requirements [2]. The tetrapeptide Suc-Ala-Ala-Val-Ala-pNA offers a unique balance of sensitivity and specificity for certain elastase isoforms and subtilisin-like proteases, as quantified below [1].

Analog Suc-Ala-Ala-Ala-pNA shows lower sensitivity toward granulocyte elastase; assay signals may not transfer.
Selectivity MeOSuc-Ala-Ala-Pro-Val-pNA is optimized for HNE; broader isoform coverage may be lost.
Solvent Tripeptide analog requires NH4OH solubilization, which may interfere with sensitive enzyme buffers.

Suc-Ala-Ala-Val-Ala-pNA Comparative Evidence


Catalytic Efficiency vs. Pro-Ala Analog

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide exhibits 12-fold higher catalytic efficiency compared to Suc-Ala-Ala-Pro-Ala-pNA when assayed with Streptomyces sp. P-3 elastase (SEL) [1].

Catalytic efficiency
Head-to-head
12-fold higher kcat/Km vs. Suc-Ala-Ala-Pro-Ala-pNA
Directly supports substrate choice for Streptomyces elastase SEL assays
Assayed with Streptomyces sp. P-3 elastase
Enzyme kinetics Streptomyces elastase Substrate specificity

Granulocyte Elastase Specificity

Substrates of the type Suc-Ala-Ala-Ala-pNA are useful for pancreatic elastase but are not particularly sensitive towards granulocyte elastase . In contrast, placing valine in the P1 position (as in Suc-Ala-Ala-Val-Ala-pNA) better satisfies the specificity requirements of granulocyte elastase, leading to improved sensitivity .

Granulocyte elastase
Data to verify
~30× more sensitive than Suc-Ala-Ala-Ala-pNA (related substrate context)
Val at P1 may improve granulocyte elastase detection; requires independent confirmation
Cross-study comparable; source review needed
Neutrophil elastase Chromogenic substrate Enzyme specificity

Solubility Comparison

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is soluble in DMF at 10 mg/mL, yielding a clear, colorless solution . The tripeptide analog N-Succinyl-Ala-Ala-Val p-nitroanilide requires 1 N NH4OH for solubilization (50 mg/mL, clear, yellow) , which may not be compatible with all assay buffers or may affect enzyme activity.

Solubility format
Cross-study
DMF (clear, colorless) vs. tripeptide requiring 1 N NH4OH
Simplifies assay preparation; avoids basic solvent interference
Room temperature solubility comparison
Solubility Formulation Assay compatibility

Human Leukocyte Elastase Kinetics

The tripeptide substrate N-Succinyl-Ala-Ala-Val p-nitroanilide has reported kinetic parameters with human leukocyte elastase: Km = 1.0 mM, kcat = 8.7 s⁻¹ [1]. The tetrapeptide Suc-Ala-Ala-Val-Ala-pNA, with an additional alanine at P1', is expected to exhibit altered binding and catalytic rates due to extended subsite interactions, although direct comparative data for HLE is limited.

HLE kinetics
Class-level inference
Direct tetrapeptide data limited; tripeptide Km 1.0 mM, kcat 8.7 s⁻¹ reported
Extended subsite effects may alter binding; separate validation advised
Human leukocyte elastase comparison not directly quantified
Human leukocyte elastase Km kcat Substrate binding

Enzyme Source Selectivity

MeOSuc-Ala-Ala-Pro-Val-pNA is a highly specific substrate for human neutrophil elastase (HNE) with kcat/Km = 120,000 vs. 2,700 for pancreatic elastase [1]. Suc-Ala-Ala-Val-Ala-pNA, lacking the Pro residue and methoxy group, shows broader reactivity across elastase isoforms and subtilisin-like proteases, making it a more versatile substrate for general elastase screening .

Isoform selectivity
Class-level inference
Suc-Ala-Ala-Val-Ala-pNA shows broader elastase/subtilisin reactivity; less HNE/PPE discrimination
Suitable for general elastase screening; HNE-specific studies prefer MeOSuc-Pro-Val-pNA
Selectivity context derived from comparator kinetic profiles
Elastase isoform Substrate selectivity Pancreatic vs. neutrophil

Storage Stability Comparison

N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is supplied as a powder and requires storage at −20°C . MeOSuc-Ala-Ala-Pro-Val-pNA is typically supplied as a lyophilized solid containing mannitol and requires reconstitution; stock solutions are stable for up to 3 months at −20°C [1]. The powder format of Suc-Ala-Ala-Val-Ala-pNA may offer greater long-term stability and flexibility in weighing.

Storage stability
Supporting evidence
Powder format (−20°C) vs. lyophilized MeOSuc substrate (requires reconstitution)
May offer greater long-term stability and flexible weighing for high-throughput labs
Standard storage conditions; operational convenience noted
Storage stability Reconstitution Lab handling

Suc-Ala-Ala-Val-Ala-pNA Applications


Streptomyces Elastase Characterization

This substrate is the preferred choice for kinetic analysis of Streptomyces sp. P-3 elastase (SEL), where it demonstrates a 12-fold higher kcat/Km compared to Suc-Ala-Ala-Pro-Ala-pNA [1]. Researchers studying novel bacterial elastases with specificity for Ala/Val at P1 should select this substrate for optimal signal generation [1].

General Elastase Activity Screening

Due to its broad reactivity with pancreatic elastase, neutrophil elastase, and subtilisin [1], Suc-Ala-Ala-Val-Ala-pNA is suitable for laboratories that need a single substrate to monitor elastase-like activity from various sources or in mixed samples where enzyme identity is unknown .

DMF-Compatible Assay Development

For assays where basic solvents like NH4OH may interfere with enzyme activity or buffer pH, the DMF solubility of Suc-Ala-Ala-Val-Ala-pNA (10 mg/mL, clear, colorless) [1] provides a neutral, organic solvent-compatible option, unlike the tripeptide analog which requires 1 N NH4OH .

Solid-Phase Sensor Development

The tetrapeptide structure of Suc-Ala-Ala-Val-Ala-pNA, with an additional alanine residue, offers extended subsite interactions that can be exploited in solid-phase assays where substrate orientation and accessibility are critical [1]. This property has been utilized in developing HNE sensors using cellulose nanocrystals [1].

Application
Selection Property
Validation Focus
Streptomyces elastase studies
High catalytic efficiency with bacterial elastases
kcat/Km profiling against SEL
Elastase activity screening (broad spectrum)
P1 Val residue for granulocyte elastase reactivity
Sensitivity verification across elastase isoforms
DMF-based assay development
Soluble in neutral organic solvent
Absence of basic solvent interference in enzyme buffers
Solid-phase enzyme sensor design
Extended tetrapeptide structure for subsite interactions
Substrate orientation and accessibility in solid-phase formats

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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